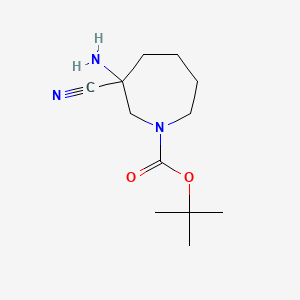
Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the hydrogenation of a suitable precursor in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,6S)-6-methylpiperidine-3-carboxamide hydrochloride
- rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and pharmacological effects, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3R,6S)-6-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI Key |
NJNNMKIITLUFIE-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)O.Cl |
Canonical SMILES |
CC1CCC(CN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)

![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)




![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)



![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)


